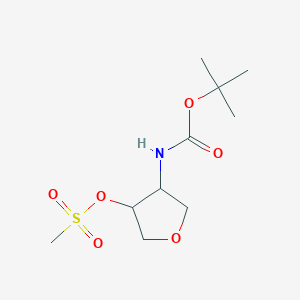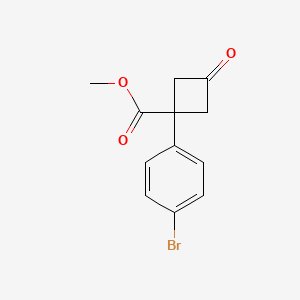
3-(Trifluoromethoxy)phenylmagnesium bromide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-(Trifluoromethoxy)phenylmagnesium bromide is 265.31 . The InChI code is 1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q;;+1/p-1 .Chemical Reactions Analysis
Grignard reagents, such as 3-(Trifluoromethoxy)phenylmagnesium bromide, are known for their ability to form carbon-carbon bonds . They often add to carbonyls, such as ketones and aldehydes . With carbon dioxide, they react to give carboxylic acids after an acidic workup .Physical And Chemical Properties Analysis
Phenylmagnesium bromide, a similar compound, is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes .Applications De Recherche Scientifique
Organic Synthesis
3-(Trifluoromethoxy)phenylmagnesium bromide: is a Grignard reagent that is pivotal in organic synthesis. It’s used to introduce the 3-trifluoromethoxyphenyl group into molecules, which can significantly alter the chemical and physical properties of compounds. This group is particularly valuable in increasing the lipophilicity and metabolic stability of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules. The trifluoromethoxy moiety is known for its ability to improve the pharmacokinetic properties of drugs, making them more effective at lower doses and potentially reducing side effects .
Agrochemical Development
The introduction of the trifluoromethoxy group into agrochemicals can enhance their activity and durability. This is due to the electron-withdrawing nature of the trifluoromethoxy group, which can lead to increased binding affinity to biological targets in pests .
Material Science
In material science, 3-(Trifluoromethoxy)phenylmagnesium bromide can be used to synthesize polymers and coatings with unique properties such as increased thermal stability and chemical resistance, which are desirable in high-performance materials .
Fluorine Chemistry Research
This compound is also significant in the field of fluorine chemistry, where it’s used to study the behavior of CF3O -containing compounds. The trifluoromethoxy group is less common than other fluorinated groups, making it a subject of interest for developing new synthetic methodologies .
Environmental Chemistry
In environmental chemistry, researchers can use 3-(Trifluoromethoxy)phenylmagnesium bromide to create compounds that can break down pollutants or act as tracers for environmental monitoring due to the unique reactivity of the trifluoromethoxy group .
Catalysis
The compound can be employed in catalysis to facilitate various chemical reactions. The phenylmagnesium moiety can act as a nucleophile, opening up pathways for creating complex molecules with high precision .
Neuroscience Research
Lastly, in neuroscience research, molecules containing the trifluoromethoxy group are explored for their potential effects on the central nervous system. They can serve as probes or modulators for studying neurological pathways and disorders .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISXHNMIPMNHU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylmagnesium bromide | |
CAS RN |
552332-04-4 | |
| Record name | 552332-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)
![2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1443600.png)
![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)
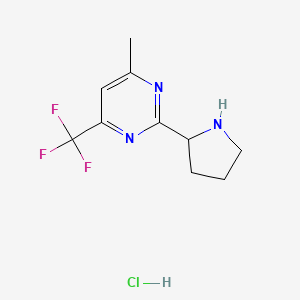
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)
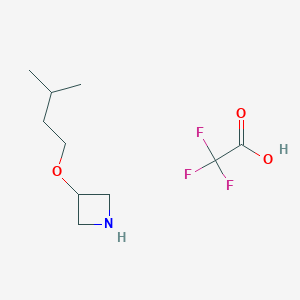
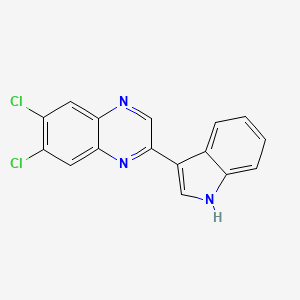
![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)
![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)
